Cas no 57304-67-3 (3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-10,13-Dimethyl-3-[(4S,5R,6R)-6-methyl-4,5-bis(trimethylsilyloxy)oxan-2-yl]oxy-12,14-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-10,13-Dimethyl-3-[(4S,5R,6R)-6-methyl-4,5-bis(trimethylsilyloxy)oxan-2-yl]oxy-12,14-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one structure](https://de.kuujia.com/scimg/cas/57304-67-3x500.png)
57304-67-3 structure
Produktname:3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-10,13-Dimethyl-3-[(4S,5R,6R)-6-methyl-4,5-bis(trimethylsilyloxy)oxan-2-yl]oxy-12,14-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
CAS-Nr.:57304-67-3
MF:C41H76O8Si4
MW:809.379357337952
CID:2673905
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-10,13-Dimethyl-3-[(4S,5R,6R)-6-methyl-4,5-bis(trimethylsilyloxy)oxan-2-yl]oxy-12,14-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 3β-[[2,6-Dideoxy-3-O,4-O-bis(trimethylsilyl)-D-ribo-hexopyranosyl]oxy]-12β,14-bis[(trimethylsilyl)oxy]-5β-card-20(22)-enolide
- 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-10,13-Dimethyl-3-[(4S,5R,6R)-6-methyl-4,5-bis(trimethylsilyloxy
- 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-10,13-Dimethyl-3-[(4S,5R,6R)-6-methyl-4,5-bis(trimethylsilyloxy)oxan-2-yl]oxy-12,14-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
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- Inchi: 1S/C41H76O8Si4/c1-27-38(48-52(10,11)12)34(46-50(4,5)6)25-37(44-27)45-30-18-20-39(2)29(23-30)16-17-32-33(39)24-35(47-51(7,8)9)40(3)31(28-22-36(42)43-26-28)19-21-41(32,40)49-53(13,14)15/h22,27,29-35,37-38H,16-21,23-26H2,1-15H3/t27-,29-,30+,31-,32-,33+,34+,35-,37?,38-,39+,40+,41+/m1/s1
- InChI-Schlüssel: DPOCBXDNSZEHTC-MTLDBKOHSA-N
- Lächelt: [Si](C)(C)(C)O[C@]12CC[C@H](C3=CC(=O)OC3)[C@@]1(C)[C@@H](C[C@@H]1[C@@]3(C)CC[C@@H](C[C@H]3CC[C@@H]21)OC1C[C@@H]([C@@H]([C@@H](C)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 53
- Anzahl drehbarer Bindungen: 11
- Komplexität: 1380
- Topologische Polaroberfläche: 81.7
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-10,13-Dimethyl-3-[(4S,5R,6R)-6-methyl-4,5-bis(trimethylsilyloxy)oxan-2-yl]oxy-12,14-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one Verwandte Literatur
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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